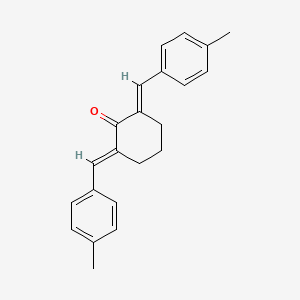

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

CAS No.:

Cat. No.: VC15380256

Molecular Formula: C22H22O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22O |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |

| Standard InChI | InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+ |

| Standard InChI Key | CETXDHNPPYXEOF-OZNQKUEASA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2 |

| Canonical SMILES | CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central cyclohexanone ring substituted at the 2 and 6 positions with (4-methylphenyl)methylidene groups. The E-configuration of the double bonds ensures that the aromatic rings occupy trans positions relative to the cyclohexanone plane, as confirmed by single-crystal X-ray diffraction studies . The cyclohexanone ring adopts an envelope conformation, with one carbon atom deviating from the planar arrangement to minimize steric strain .

Key Structural Parameters:

-

Bond lengths: The exocyclic C=C bonds measure approximately 1.34 Å, consistent with conjugated enone systems .

-

Dihedral angles: The aromatic rings form dihedral angles of 19.3° with the cyclohexanone plane, stabilizing the crystal lattice through C–H···O hydrogen bonds .

Crystallographic Data

The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters , , , and . The crystal structure (CCDC 800799) reveals a layered arrangement facilitated by van der Waals interactions between methyl groups and π-stacking of aromatic rings .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between cyclohexanone and 4-methylbenzaldehyde. Optimized conditions involve:

-

Catalyst: Sodium hydroxide (10 mol%)

-

Solvent: Ethanol (reflux, 6–8 hours)

The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The E-configuration is thermodynamically favored due to reduced steric hindrance between the methyl groups and cyclohexanone ring .

Scalability and Industrial Relevance

While large-scale production methods remain underexplored, solvent-free protocols using MoO₃ nanoparticles as recyclable catalysts have achieved yields exceeding 90% under mild conditions . These methods reduce environmental impact by eliminating volatile organic solvents .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

C=O stretch: A strong absorption band at confirms the ketone group .

-

Methyl C–H bends: Peaks at and correspond to symmetric and asymmetric bending vibrations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 302.4 g/mol | PubChem CID 5387357 |

| LogP (lipophilicity) | 5.52 | Chemsrc |

| Exact mass | 302.16700 Da | Chemsrc |

| Topological polar surface area | 17.07 Ų | Chemsrc |

The high LogP value indicates significant hydrophobicity, suggesting solubility in nonpolar solvents like dichloromethane or ethyl acetate . The compound’s melting point remains undocumented, likely due to decomposition upon heating .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume